molecular formula C39H66N10O12 B12584559 L-Threonyl-L-seryl-L-leucyl-L-tyrosyl-L-lysyl-L-lysyl-L-alanylglycine CAS No. 477521-51-0

L-Threonyl-L-seryl-L-leucyl-L-tyrosyl-L-lysyl-L-lysyl-L-alanylglycine

Cat. No.: B12584559
CAS No.: 477521-51-0
M. Wt: 867.0 g/mol
InChI Key: CRAUYQOENLMJPH-UFIANVEFSA-N
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Description

L-Threonyl-L-seryl-L-leucyl-L-tyrosyl-L-lysyl-L-lysyl-L-alanylglycine is a peptide compound composed of eight amino acids Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-seryl-L-leucyl-L-tyrosyl-L-lysyl-L-lysyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-seryl-L-leucyl-L-tyrosyl-L-lysyl-L-lysyl-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Threonyl-L-seryl-L-leucyl-L-tyrosyl-L-lysyl-L-lysyl-L-alanylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-L-seryl-L-leucyl-L-tyrosyl-L-lysyl-L-lysyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Threonyl-L-seryl-L-leucyl-L-tyrosyl-L-lysyl-L-lysyl-L-alanylglycine: Similar in structure but with slight variations in amino acid sequence.

    This compound: Another peptide with a different sequence but similar functional properties.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its role in biological processes make it a valuable compound in research and industry.

Properties

CAS No.

477521-51-0

Molecular Formula

C39H66N10O12

Molecular Weight

867.0 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C39H66N10O12/c1-21(2)17-28(47-38(60)30(20-50)49-39(61)32(42)23(4)51)36(58)48-29(18-24-11-13-25(52)14-12-24)37(59)46-27(10-6-8-16-41)35(57)45-26(9-5-7-15-40)34(56)44-22(3)33(55)43-19-31(53)54/h11-14,21-23,26-30,32,50-52H,5-10,15-20,40-42H2,1-4H3,(H,43,55)(H,44,56)(H,45,57)(H,46,59)(H,47,60)(H,48,58)(H,49,61)(H,53,54)/t22-,23+,26-,27-,28-,29-,30-,32-/m0/s1

InChI Key

CRAUYQOENLMJPH-UFIANVEFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N

Origin of Product

United States

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